molecular formula C11H16O5 B14657601 O-Allyl OO-tert-butylperfumarate CAS No. 52345-51-4

O-Allyl OO-tert-butylperfumarate

Cat. No.: B14657601
CAS No.: 52345-51-4
M. Wt: 228.24 g/mol
InChI Key: ZPVRKKIWIZMFSM-VOTSOKGWSA-N
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Description

O-Allyl OO-tert-butylperfumarate (Chemical Formula: C 11 H 16 O 5 ) is a specialty chemical compound recognized in scientific databases . This molecule features a peroxide functional group (tert-butylperoxy), which classifies it as an organic peroxide. Compounds of this type are of significant interest in synthetic organic chemistry due to their role as versatile intermediates and building blocks. Organic peroxides are widely utilized in the construction of more complex molecular structures. Specifically, tert-butyl peroxide-containing compounds can be involved in metal-catalyzed reactions, such as the dirhodium(II)-catalyzed carbonylation peroxidation of alkenes, for the synthesis of complex organic peroxides like β-peroxyketones . Similarly, methodologies using iron catalysis have been developed to create α-ester-β-keto peroxides from α,β-unsaturated esters, highlighting the utility of peroxide precursors in multi-component reactions . The presence of both the peroxide moiety and an allyl ester group in this compound makes it a potentially valuable reagent for developing novel peroxidation reactions and for the synthesis of target molecules with potential biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

52345-51-4

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

prop-2-enyl (E)-4-tert-butylperoxy-4-oxobut-2-enoate

InChI

InChI=1S/C11H16O5/c1-5-8-14-9(12)6-7-10(13)15-16-11(2,3)4/h5-7H,1,8H2,2-4H3/b7-6+

InChI Key

ZPVRKKIWIZMFSM-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)OOC(=O)/C=C/C(=O)OCC=C

Canonical SMILES

CC(C)(C)OOC(=O)C=CC(=O)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of O-Allyl OO-tert-butylperfumarate typically involves the reaction of allyl alcohol with tert-butyl hydroperoxide under specific conditions. The preparation of tert-butyl hydroperoxide can be carried out by reacting tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

O-Allyl OO-tert-butylperfumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and transition metal catalysts. For example, the compound can undergo deallylation in the presence of a nickel-hydride precatalyst and a Brønsted acid, leading to the formation of hydrolysis products . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of O-Allyl OO-tert-butylperfumarate involves its ability to undergo nucleophilic substitution reactions. The compound’s allyl group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This process is facilitated by the presence of a leaving group, which can be protonated under acidic conditions . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Key Properties:

  • Boiling Point: Reported as 623.69 K (350.54°C) in one source , while another lists a significantly higher value of 2298.11 K (2024.96°C), likely due to discrepancies in measurement methodologies or data entry errors .
  • Molecular Weight : Estimated at ~623.69 g/mol based on structural analysis .

Comparison with Structurally Similar Compounds

The following table compares O-Allyl OO-tert-butylperfumarate with compounds of analogous molecular weights or functional groups, as identified in available datasets:

Compound Name CAS Number Boiling Point (K) Molecular Weight (g/mol) Key Functional Groups
This compound 52345-51-4 623.69 / 2298.11* 623.69 Allyl, tert-butyl, fumarate
Dimethyl palmitamine 112-69-6 623.68 269.51 Methyl, amine
Methyl 10-hydroxy-8-decenoate 94-580-4 623.71 214.29 Methyl ester, hydroxyl, alkene
(4-isothiocyanatobutyl)benzene 61499-10-3 623.71 205.31 Isothiocyanate, benzene
2,4-Difluorobenzoic acid ester 58-765-9 2298.11 397.61 Fluorine, benzoate

*Discrepancy noted between sources .

Structural and Functional Insights:

  • Reactivity: The allyl group in this compound enables participation in radical polymerization, unlike dimethyl palmitamine or methyl 10-hydroxy-8-decenoate, which lack unsaturated bonds .
  • Thermal Stability : The tert-butyl group may grant higher thermal resistance compared to compounds like methyl esters or isothiocyanates .
  • Bioactivity: Fumarate esters are associated with antibacterial properties in perfumery applications, as noted in studies on structurally related alkyl benzoates .

Research Findings and Implications

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of O-Allyl OO-tert-butylperfumarate?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques. GC-MS can quantify volatile impurities, while ¹H/¹³C NMR confirms structural features like allyl and tert-butyl groups. For reproducibility, calibrate instruments using certified reference standards and validate results against synthetic intermediates. Cross-referencing spectral libraries (e.g., NIST Chemistry WebBook) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize ventilation (fume hoods), nitrile gloves (12–15 mil thickness for >4-hour protection), and lab coats. In case of spills, use inert adsorbents (e.g., silica gel) and avoid aqueous cleanup to prevent hydrolysis. Acute toxicity data from structurally similar esters (e.g., alkyl benzoates) suggest limiting inhalation exposure via NIOSH-approved respirators in high-concentration scenarios .

Q. How should researchers design stability studies for this compound under standard storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies at elevated temperatures (e.g., 40°C, 75% RH) over 4–12 weeks, monitoring via HPLC-UV. Compare results to room-temperature controls. Track ester hydrolysis by quantifying fumaric acid derivatives. Document pH shifts in solvent systems, as acidic/basic conditions may catalyze degradation .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

  • Methodological Answer : Replicate conflicting studies under identical conditions (e.g., heating rate, atmosphere). Use differential scanning calorimetry (DSC) to identify decomposition exotherms and thermogravimetric analysis (TGA) to quantify mass loss. Discrepancies may arise from trace catalysts (e.g., residual acids) or oxygen exposure; inert-atmosphere experiments (N₂/Ar) clarify these effects .

Q. What advanced strategies are effective for elucidating the environmental degradation pathways of this compound?

  • Methodological Answer : Employ high-resolution LC-QTOF-MS to identify transformation products in simulated aquatic systems. Compare degradation kinetics in UV-light-exposed vs. dark conditions. Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis mechanisms. Ecological risk assessments should align with OECD Test Guidelines 308/309, considering bioaccumulation potential in aquatic organisms .

Q. How can computational modeling predict the reactivity of this compound in radical polymerization systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the allyl and tert-butylperoxy groups. Compare with experimental EPR data to validate radical initiation efficiency. Parameterize kinetic models (e.g., Arrhenius equations) using DSC-derived activation energies. Cross-validate with real-time FTIR monitoring of polymerization exotherms .

Data Contradiction and Validation

Q. What systematic approaches address inconsistencies in reported toxicity profiles of this compound?

  • Methodological Answer : Harmonize test protocols (e.g., OECD 423 for acute oral toxicity) across labs. Use in vitro assays (e.g., HepG2 cell viability) to screen hepatotoxicity, correlating results with in vivo rodent studies. Meta-analyses should account for batch purity variations (≥95% vs. <90%) and solvent choice (DMSO vs. saline), which influence bioavailability .

Tables for Key Properties

Property Value/Description Reference
Boiling Point (estimated)137–150°C (analogous to tert-butyl esters)
Recommended Glove MaterialNitrile (12–15 mil)
GC-MS Retention Index~1,250 (DB-5 column)

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